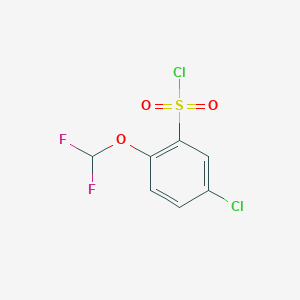

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Descripción general

Descripción

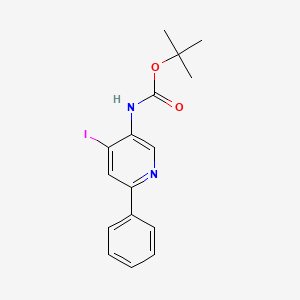

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S and a molecular weight of 277.07 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride might involve electrophilic aromatic substitution, a common reaction in arenes . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis

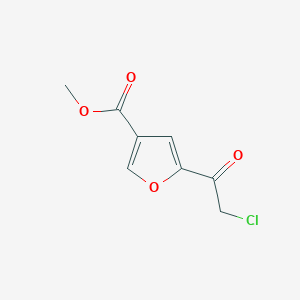

The InChI code for 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is 1S/C7H5ClF2O3S/c8-14(11,12)6-4-2-1-3-5(6)13-7(9)10/h1-4,7H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride could include electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Physical And Chemical Properties Analysis

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride has a molecular weight of 277.07 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride: is a versatile reagent in organic synthesis. It can be used to introduce sulfonyl chloride groups into organic molecules, which can serve as intermediates for further chemical transformations. For instance, it can undergo nucleophilic substitution reactions with amines to form sulfonamides, which are a class of compounds widely used in medicinal chemistry .

Pharmaceutical Research

In pharmaceutical research, this compound can be utilized to synthesize a variety of biologically active molecules. Its difluoromethoxy group is particularly interesting as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals. It can be used to create fluorinated analogs of drug candidates to improve their pharmacokinetic properties .

Material Science

The compound’s ability to act as a sulfonyl chloride source makes it valuable in material science, especially in the modification of surfaces. It can be used to introduce sulfonyl groups onto polymers or other materials, which can then be used to attach other functional groups or to create polymer networks with specific properties .

Agricultural Chemistry

In the field of agricultural chemistry, 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride can be used to synthesize compounds with potential as pesticides or herbicides. The introduction of fluorine atoms into these compounds can lead to enhanced activity and selectivity against pests .

Environmental Impact Studies

This compound, like many others used in industrial applications, must be studied for its environmental impact. Research into its biodegradability, toxicity, and long-term effects on ecosystems is crucial. It’s important to understand how it interacts with various environmental factors and to develop safe disposal methods .

Safety and Handling in Chemical Laboratories

Safety studies are essential for any chemical used in research and industry. 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride requires careful handling due to its reactive nature. Research into safe storage, handling procedures, and emergency measures in case of spills or exposure is vital for laboratory and industrial safety .

Mecanismo De Acción

The mechanism of action for reactions involving 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride likely involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .

Safety and Hazards

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is classified as causing severe skin burns and eye damage . It is harmful if swallowed and harmful to aquatic life . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Propiedades

IUPAC Name |

5-chloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJHCKWXCWYMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)

![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)

![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)